Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a bromine substituent at the ortho position and a pinacol boronate ester group at the para position relative to the ethyl ester moiety. Its structure combines electron-withdrawing (ester, boronate) and halogen substituents, making it valuable in pharmaceutical and materials science syntheses.
Properties
IUPAC Name |
ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-6-19-13(18)12-10(8-7-9-11(12)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXVIBBNVOTTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585992 | |
| Record name | Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025708-01-3 | |
| Record name | Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20BBrO4
- Molecular Weight : 355.03 g/mol
- CAS Number : 1025708-01-3
- Purity : Typically >95% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's structure suggests that it may act as a selective inhibitor for certain enzymes involved in cancer pathways.
Inhibitory Activity
A study focused on the compound's ability to inhibit specific kinases has shown promising results. For instance, it was noted that modifications to the phenolic structure significantly impacted the inhibitory potency against PKMYT1 (a kinase involved in cell cycle regulation) . The structure-activity relationship indicates that the presence of the dioxaborolane moiety enhances binding affinity and selectivity.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Cancer Cell Lines
In a recent study examining various derivatives of this compound against cancer cell lines (e.g., MCF7 and A549), it was found that the compound exhibited significant cytotoxic effects at micromolar concentrations. These findings suggest its potential as a lead compound for further development in cancer therapy.
Case Study 2: Selectivity Profile
A comparative analysis of ethyl 2-bromo derivatives revealed that this specific compound demonstrated a favorable selectivity profile against non-cancerous cells while maintaining potency against tumor cells. This selectivity is crucial for minimizing side effects in therapeutic applications.
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Understanding the precise molecular interactions and downstream effects of ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate.
- In Vivo Studies : Evaluating its efficacy and safety in animal models.
- Formulation Development : Investigating suitable delivery methods to enhance bioavailability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a versatile substrate in palladium-catalyzed Suzuki-Miyaura couplings. The bromo substituent reacts with aryl/heteroaryl boronic acids, while the boronic ester group enables coupling with aryl halides.
Key Findings :
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Sequential coupling is feasible due to orthogonal reactivity of bromo and boronic ester groups .
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Electron-deficient aryl halides show faster reaction kinetics.
Hydrogenation and Ring Saturation
Under hydrogenation conditions, the aromatic ring undergoes saturation, though competing debromination/deboronation may occur.
| Catalyst | H₂ Pressure | Solvent | Time | Major Product | Side Reaction | Ref. |
|---|---|---|---|---|---|---|
| Rh/Al₂O₃ | 1 atm | MeOH | 16 h | Cyclohexane derivative | Partial deboronation | |
| Pd/C | 3 atm | EtOAc | 24 h | Debrominated cyclohexane | Complete debromination |
Mechanistic Insight :
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Rh catalysts favor boronate retention, while Pd systems promote debromination via β-hydride elimination .
Deboronation and Functional Group Interconversion
The boronic ester group undergoes hydrolysis or transmetalation under specific conditions:
Notable Observations :
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Deboronation is pH-dependent, with rapid hydrolysis under strongly acidic or basic conditions .
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The ethyl ester group remains stable during these transformations .
Iridium-Catalyzed Borylation
The compound acts as a boron source in iridium-mediated C–H borylation of alkylbenzenes:
| Substrate | Catalyst | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|---|
| Toluene | Ir(cod)OMe, dtbpy | THF, 70°C, 24 h | Benzyl boronate | 68% |
Limitations :
Side Reactions and Stability Considerations
Comparison with Similar Compounds
Positional Isomers of Boronate-Substituted Benzoates
The compound’s reactivity and physical properties are influenced by substituent positions. Key analogs include:
Key Observations :
Halogen-Substituted Analogs
Halogen substituents modulate electronic and reactive properties:
Key Observations :
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability enhance its leaving group ability, making the target compound more reactive in nucleophilic substitutions compared to Cl/F analogs .
- Electronic Effects : Electron-withdrawing halogens (Br, Cl, F) increase the electrophilicity of the aromatic ring, facilitating cross-coupling reactions .
Alkyl- and Ester-Modified Analogs
Variations in ester groups and alkyl chains alter physicochemical properties:
Key Observations :
- Ester Group Impact : Ethyl esters (target compound) balance solubility and stability better than methyl esters, which may crystallize more readily .
- Aliphatic vs. Aromatic Boronates : Aliphatic analogs (e.g., ) are less conjugated, reducing their utility in aryl-aryl couplings but expanding applications in aliphatic systems.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the selective borylation of a brominated benzoate derivative or the bromination of a borylated benzoate intermediate. The key challenge is to achieve regioselective functionalization at the 2- and 6-positions of the benzoate ring to install the bromo and boronate ester groups, respectively, without cross-reactivity.
Common Synthetic Route
- Starting Material: Ethyl 2-bromobenzoate or a related brominated benzoate ester.
- Borylation: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 6-position via a transition-metal catalyzed borylation reaction.
- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed.
- Boronic Ester Source: Bis(pinacolato)diboron (B2pin2) is the typical boron reagent used.
- Reaction Conditions: Base (e.g., potassium acetate or potassium carbonate), solvent (1,4-dioxane or dimethylformamide), and elevated temperature (80–100 °C) under inert atmosphere.
- Purification: Flash column chromatography using silica gel with ethyl acetate/hexane mixtures.
This method allows the selective formation of the boronate ester at the 6-position while preserving the bromine at the 2-position.
Detailed Experimental Procedure (Representative)
| Parameter | Details |
|---|---|
| Starting material | Ethyl 2-bromobenzoate (1 equiv) |
| Boron reagent | Bis(pinacolato)diboron (1.2 equiv) |
| Catalyst | Pd(dppf)Cl2 (5 mol%) |
| Base | Potassium acetate (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80 °C |
| Reaction time | 4–6 hours |
| Atmosphere | Nitrogen or argon |
| Work-up | Addition of methanol, extraction with ethyl acetate, washing with water and brine, drying over Na2SO4 |
| Purification | Flash chromatography (20% ethyl acetate in hexane) |
| Yield | Typically 70–90% |
Alternative Synthetic Routes
Direct Lithiation and Borylation: Lithiation of ethyl 2-bromobenzoate at the 6-position using a strong base (e.g., n-butyllithium) at low temperature, followed by quenching with a boron electrophile such as trimethyl borate and subsequent conversion to the pinacol boronate ester.
Microwave-Assisted Borylation: Use of microwave irradiation to accelerate the palladium-catalyzed borylation reaction, reducing reaction time significantly while maintaining high yields.
Retrosynthetic Analysis
The retrosynthesis involves disconnection at the boronate ester bond, suggesting the precursor as ethyl 2-bromobenzoate and bis(pinacolato)diboron. The borylation step is the key transformation.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Pd-catalyzed Borylation | Pd(dppf)Cl2, B2pin2, KOAc, 1,4-dioxane, 80 °C | High regioselectivity, scalable | Requires inert atmosphere | 70–90 |
| Direct Lithiation & Borylation | n-BuLi, trimethyl borate, low temperature | Precise regioselectivity | Sensitive to moisture, harsh conditions | 60–80 |
| Microwave-assisted Borylation | Pd catalyst, B2pin2, base, microwave irradiation | Rapid reaction time | Requires specialized equipment | 75–90 |
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic substitution pattern and the presence of the ethyl ester and pinacol boronate groups.
- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight (355.03 g/mol).
- Purity Assessment: Typically >95% purity confirmed by HPLC.
Q & A
Q. Purification :
- Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
- Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃, 400 MHz) to confirm absence of residual solvents or unreacted intermediates .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
Key Techniques :
- ¹H/¹³C NMR : Assignments focus on the bromo (δ ~7.5–8.0 ppm, aromatic proton), boronate (δ ~1.3 ppm, methyl groups), and ester (δ ~4.3 ppm, CH₂; δ ~1.4 ppm, CH₃) signals. Coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) confirm substitution patterns .
- ¹¹B NMR : A singlet at δ ~30 ppm confirms the sp²-hybridized boron in the dioxaborolane .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the 3D structure, highlighting bond angles (e.g., B–O bond ~1.36 Å) and steric effects from tetramethyl groups .
Q. Methodology :
- VT-NMR : Variable-temperature ¹H NMR (e.g., -40°C to 80°C) detects restricted rotation of the ester moiety .
- Complementary Techniques : IR spectroscopy confirms ester C=O stretching (ν ~1715 cm⁻¹), aligning with crystallographic data .
Advanced: What role does this compound play in medicinal chemistry and target validation?
Answer:
- Prodrug Design : The boronate acts as a bioisostere for carboxylic acids, enhancing membrane permeability. The bromo group enables late-stage diversification (e.g., ¹²⁵I labeling for imaging) .
- Enzyme Inhibition : In PPARγ studies, boronate-containing analogs bind alternative allosteric sites, modulating phosphorylation (IC₅₀ ~0.5 µM) .
Case Study :
Derivatives of this compound showed 90% inhibition of Cdk5-mediated PPARγ phosphorylation in vitro, validated via Western blot and co-crystallization with SHELX-refined structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
